7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine
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Overview
Description
7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Methylthio group addition: This step may involve nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the removal of the chloro groups or reduction of other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine: Lacks the methylthio group.
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the chloro group at position 7.
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the dichlorophenyl group.
Uniqueness
The presence of the chloro, dichlorophenyl, and methylthio groups in 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C14H8Cl3N3S |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
7-chloro-6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H8Cl3N3S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3 |
InChI Key |
VTYMAIZQZGURGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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